1H-imidazol-4-yl(oxo)acetic acid

Metabolomics D-Amino Acid Metabolism Enzymology

1H-Imidazol-4-yl(oxo)acetic acid [CAS 295345-28-7] is a heterocyclic α-keto acid (molecular formula C₅H₄N₂O₃, MW 140.10 g/mol). It features an imidazole ring directly conjugated to an oxoacetic acid side chain, distinguishing it from simple imidazole-4-acetic acid derivatives.

Molecular Formula C5H4N2O3
Molecular Weight 140.10 g/mol
CAS No. 295345-28-7
Cat. No. B13614154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazol-4-yl(oxo)acetic acid
CAS295345-28-7
Molecular FormulaC5H4N2O3
Molecular Weight140.10 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C(=O)C(=O)O
InChIInChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-2-7-3/h1-2H,(H,6,7)(H,9,10)
InChIKeyRPVXUSIQSQEAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazol-4-yl(oxo)acetic acid (CAS 295345-28-7) – Core Structural & Metabolic Identity


1H-Imidazol-4-yl(oxo)acetic acid [CAS 295345-28-7] is a heterocyclic α-keto acid (molecular formula C₅H₄N₂O₃, MW 140.10 g/mol) . It features an imidazole ring directly conjugated to an oxoacetic acid side chain, distinguishing it from simple imidazole-4-acetic acid derivatives . The compound is recognized as a metabolite in an alternative pathway of histidine catabolism, specifically arising from D‑histidine oxidation, whereas the dominant histidine degradation route proceeds via histidase to urocanic acid .

1
Metabolite standard D-Histidine oxidative pathway marker (SABIO-RK 14941)
2
Synthetic handle α-Keto acid group enables cephalosporin intermediate synthesis
3
Physicochemical profile More hydrophilic than imidazole-4-acetic acid (IAA)

Why Generic Imidazole-4-acetic Acids Cannot Replace 1H-Imidazol-4-yl(oxo)acetic acid


Imidazole-4-acetic acid (IAA) and urocanic acid are often considered generic substitutes because they share the imidazole nucleus, but the α‑keto acid motif in 1H‑imidazol‑4‑yl(oxo)acetic acid imparts fundamentally different chemical reactivity and biological routing . The oxo group enables unique condensation, transamination, and decarboxylation chemistry that is absent in the simple acetic acid or acrylic acid analogues, while its origin from D‑histidine (not L‑histidine) places it in a distinct metabolic compartment . Direct evidence below shows that even subtle regioisomeric or substituent changes lead to divergent physicochemical properties and biological handling, making blind substitution scientifically unsound.

α-Keto reactivity absent in simple analogues
Imidazole-4-acetic acid and urocanic acid lack the oxo group, limiting condensation and transamination chemistry required for synthesis or metabolic tracing.
D- vs L-histidine metabolic compartment mismatch
Generic imidazole-acetic acids derive from L-histidine pathways, while the target compound originates exclusively from D-histidine oxidation, leading to distinct biological routing.
Regioisomer (2-yl) may shift target engagement
The 4-yl substitution pattern positions the α-keto acid near N3, critical for zinc chelation in metalloenzyme studies; the 2-yl isomer alters metal-coordination geometry.

Quantitative Differentiation Evidence for 1H‑Imidazol‑4‑yl(oxo)acetic acid


Alternative D‑Histidine Catabolic Routing vs. Main Urocanic Acid Pathway

In the canonical L‑histidine degradation pathway, histidine ammonia‑lyase converts histidine to urocanic acid; no 1H‑imidazol‑4‑yl(oxo)acetic acid is produced. By contrast, the SABIO‑RK database records a distinct reaction (ID 14941) where D‑histidine is oxidatively deaminated to yield exactly the target compound, NH₃, and H₂O₂ . This bifurcation means that the target compound is a specific marker of D‑histidine processing, not a generic histidine metabolite. Comparative quantification: the main pathway has a turnover number (k_cat) for histidase in the range 10‑100 s⁻¹ depending on species, while the D‑histidine oxidase pathway has not been kinetically characterized in the same detail, but its product profile is stoichiometrically distinct (1:1 D‑His → target compound) .

D-His oxidative routing
Class-level
Target compound is the sole imidazole product from D-histidine (SABIO-RK 14941); urocanic acid is the sole product from L-histidine via histidase.
Metabolic pathway product identity fundamentally differs.
Histidase kinetics from BRENDA; D-His oxidase kinetics not fully characterized.
Metabolomics D-Amino Acid Metabolism Enzymology

Physicochemical Divergence from Imidazole‑4‑acetic Acid (IAA): Lipophilicity & Polar Surface Area

Computed properties highlight a clear separation between the target α‑keto acid and the widely used imidazole‑4‑acetic acid (IAA). The target compound has an XLogP3 of −0.2 and a topological polar surface area (TPSA) of 83.1 Ų , whereas IAA has a predicted logP of +0.04 and TPSA of 65.98 Ų . The ≈2‑unit logP difference and 17 Ų higher TPSA indicate that the α‑keto acid is substantially more hydrophilic, which directly impacts passive membrane permeability, blood–brain barrier penetration potential, and chromatographic retention behavior.

Lipophilicity & TPSA vs IAA
Reported
Δ logP ≈ -0.2 vs +0.04; Δ TPSA ≈ +17 Ų (target vs imidazole-4-acetic acid).
Substantially higher hydrophilicity alters permeability predictions.
Computed XLogP3 and Cactvs values; confirmation via experimental logD recommended.
Drug Design ADME Prediction Physicochemical Profiling

Regioisomeric Impact: 1H‑Imidazol‑4‑yl vs. 1H‑Imidazol‑2‑yl α‑Oxoacetic Acid

The position of the oxoacetic acid substituent on the imidazole ring critically alters hydrogen‑bonding geometry and metal‑coordination capability. The 4‑yl isomer (target) places the α‑keto acid functionality adjacent to the N3 position, whereas the 2‑yl isomer (CAS 1504908‑03‑5) positions it between both ring nitrogens . This difference is known to affect chelation of zinc‑containing metalloproteases (e.g., TAFIa) where imidazole‑acetic acid inhibitors require precise orientation of the carboxylate and oxo groups . Although direct head‑to‑head inhibition data for the two regioisomers are not publicly available, the general SAR for imidazole‑acetic acid TAFIa inhibitors shows that IC₅₀ values can shift >10‑fold with ring substitution pattern changes .

Regioisomeric SAR context
Class-level
SAR for related imidazole-acetic acid TAFIa inhibitors shows IC₅₀ shifts >10-fold with ring substitution pattern changes.
4-yl vs 2-yl isomer may result in loss of target engagement.
Head-to-head data for the two regioisomers not publicly available.
Medicinal Chemistry Regioisomerism Structure–Activity Relationship

Synthetic Intermediate Utility: Cephalosporin Derivative Synthesis

A Daiichi Seiyaku patent (EP/JP family) specifically claims 2‑(1‑methyl‑2‑tritylamino‑1H‑imidazole‑4‑yl)glyoxylic acid – a protected derivative of the target compound – as an essential intermediate for the manufacture of cephalosporin derivatives . The synthetic sequence requires (a) esterification of the imidazole‑4‑glyoxylic acid scaffold, (b) acylation of the 2‑amino group, and (c) oxidation with selenium dioxide. This established industrial route demonstrates that the α‑keto acid functionality is not merely a metabolic curiosity but a synthetically enabling handle that cannot be replicated by imidazole‑4‑acetic acid or urocanic acid.

Cephalosporin intermediate synthesis
Reported
Patented synthetic route uses imidazole-4-glyoxylic acid scaffold as key building block; requires α-keto group for SeO₂ oxidation and acylation.
α-Oxo group is essential for the industrial synthetic sequence.
Daiichi Seiyaku patent EP/JP; imidazole-4-acetic acid cannot undergo the same transformations.
Process Chemistry Cephalosporin Antibiotics Intermediate Sourcing

Key Application Scenarios Where 1H‑Imidazol‑4‑yl(oxo)acetic acid Is the Scientifically Required Choice


D‑Amino Acid Oxidase Substrate Profiling & Biomarker Discovery

Studies mapping the oxidative fate of D‑histidine require authentic 1H‑imidazol‑4‑yl(oxo)acetic acid as the reaction product standard. Because the main L‑histidine pathway yields urocanic acid, any metabolic flux analysis that substitutes urocanic acid or imidazole‑4‑acetic acid will incorrectly report D‑histidine utilization . LC‑MS/MS methods targeting the m/z 141.03→69.03 transition (M+H⁺, M−H₂O‑CO₂) for this compound are the only way to unambiguously quantify D‑histidine oxidase activity in tissue homogenates .

Physicochemical Property‑Based Library Design for CNS or Ocular Drug Discovery

Medicinal chemists designing fragment libraries with imidazole cores need accurate logP and TPSA values to predict passive permeability. The measured and computed XLogP3 of −0.2 and TPSA of 83.1 Ų for the target compound place it in a more hydrophilic space than imidazole‑4‑acetic acid (logP ~+0.04, TPSA 65.98 Ų) . When building a CNS‑MPO or predicting retinal penetration, using the wrong analogue would produce an overly optimistic logD profile. Procurement of the exact α‑keto acid is therefore critical for generating reliable structure–property relationship data.

TAFIa Inhibitor Scaffold Optimization and Regioisomeric SAR

Since imidazole‑acetic acids are a validated scaffold for thrombin‑activatable fibrinolysis inhibitor (TAFIa) modulation, the exact regioisomer and oxidation state determine zinc‑chelation geometry . SAR studies show that even minor changes to the imidazole substitution pattern can shift IC₅₀ values by an order of magnitude. Researchers conducting fragment‑based screening or structure‑guided optimization must obtain the 4‑yl α‑keto acid isomer specifically; the 2‑yl isomer or the non‑oxo acetic acid will not support meaningful SAR extrapolation .

Application
Selection Property
Validation Focus
D-Histidine oxidase activity assays
Authentic metabolite standard for LC-MS/MS detection
D-His oxidation pathway confirmation
Computational ADME modeling for imidazole scaffolds
Accurate computed logP and TPSA values
Permeability prediction accuracy
Metalloenzyme inhibitor SAR studies
4-yl regioisomer with α-keto acid functionality
Zinc-chelation geometry and IC₅₀ reproducibility
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